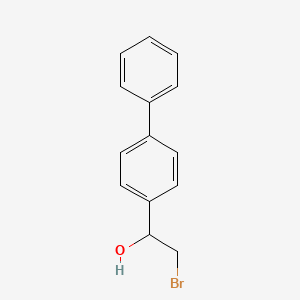
1-(4-Biphenylyl)-2-bromoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Biphenylyl)-2-bromoethanol is an organic compound characterized by the presence of a biphenyl group attached to a bromoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Biphenylyl)-2-bromoethanol can be synthesized through several methods. One common approach involves the bromination of 1-(4-biphenylyl)ethanol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction typically occurs under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Biphenylyl)-2-bromoethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(4-biphenylyl)-2-ethanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to form 1-(4-biphenylyl)-2-ethanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: 1-(4-Biphenylyl)-2-ethanol.
Oxidation: 1-(4-Biphenylyl)-2-ethanone or 1-(4-Biphenylyl)-2-ethanal.
Reduction: 1-(4-Biphenylyl)-2-ethanol.
Scientific Research Applications
1-(4-Biphenylyl)-2-bromoethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Biphenylyl)-2-bromoethanol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Biphenylyl)-2-bromoethanol can be compared with other similar compounds, such as:
1-(4-Biphenylyl)-2-ethanol: Lacks the bromine atom, making it less reactive in substitution reactions.
1-(4-Biphenylyl)-2-chloroethanol: Contains a chlorine atom instead of bromine, which affects its reactivity and chemical properties.
1-(4-Biphenylyl)-2-iodoethanol: Contains an iodine atom, making it more reactive in substitution reactions compared to the bromo derivative.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H13BrO |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
2-bromo-1-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H13BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10H2 |
InChI Key |
GFUNMPBYFCBUAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















